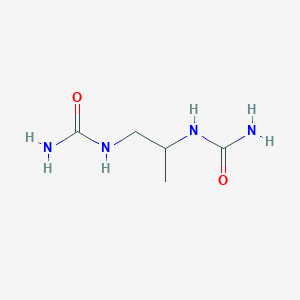
1-(Carbamoylamino)propan-2-ylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Carbamoylamino)propan-2-ylurea is a chemical compound with the molecular formula C5H12N4O2 and a molecular weight of 160.17438 g/mol . It is known for its applications in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(Carbamoylamino)propan-2-ylurea can be synthesized through a one-pot reaction involving carbonylimidazolide in water with a nucleophile. This method is efficient and does not require an inert atmosphere. The products precipitate out from the reaction mixture and can be obtained in high purity by filtration .
Industrial Production Methods
Industrial production methods for this compound typically involve the use of carbamoyl chlorides and substituted phenols in a one-pot procedure. This method avoids the direct manipulation of sensitive reactants and offers an economical and efficient route to the compound .
Chemical Reactions Analysis
Types of Reactions
1-(Carbamoylamino)propan-2-ylurea undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can convert the compound into simpler forms.
Substitution: Substitution reactions involve replacing one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired product and the type of reaction being performed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce various substituted compounds .
Scientific Research Applications
1-(Carbamoylamino)propan-2-ylurea has several scientific research applications, including:
Chemistry: It is used in the synthesis of other chemical compounds and as a reagent in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-(Carbamoylamino)propan-2-ylurea involves its interaction with specific molecular targets and pathways. The compound exerts its effects through carbamoylation, a non-enzymatic reaction that adds a carbamoyl moiety to proteins, peptides, or amino acids. This post-translational modification can affect the structure and function of proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1-(Carbamoylamino)propan-2-ylurea include other carbamoyl derivatives and urea-based compounds. Examples include:
N-carbamoyl-amino acids: These compounds share similar carbamoyl functional groups and are used in similar applications.
Urea derivatives: Compounds like N,N’-dimethylurea and N,N’-diethylurea have similar structures and chemical properties.
Uniqueness
This compound is unique due to its specific molecular structure and the presence of both carbamoyl and urea functional groups. This combination allows it to participate in a wide range of chemical reactions and makes it valuable in various scientific and industrial applications .
Properties
CAS No. |
5657-35-2 |
|---|---|
Molecular Formula |
C5H12N4O2 |
Molecular Weight |
160.17 g/mol |
IUPAC Name |
1-(carbamoylamino)propan-2-ylurea |
InChI |
InChI=1S/C5H12N4O2/c1-3(9-5(7)11)2-8-4(6)10/h3H,2H2,1H3,(H3,6,8,10)(H3,7,9,11) |
InChI Key |
JTZUXKIKHMIVSD-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNC(=O)N)NC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Diethyl [(chloroacetyl)(4-methylphenyl)amino]propanedioate](/img/structure/B14738834.png)
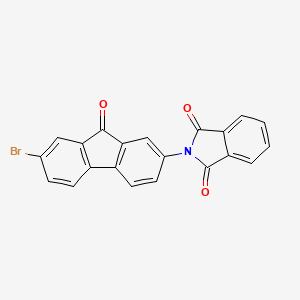
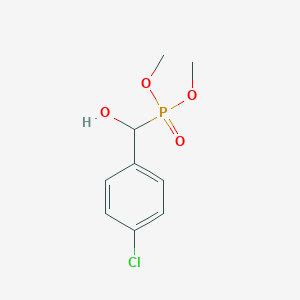
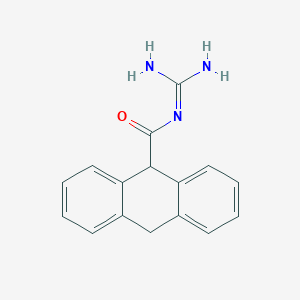
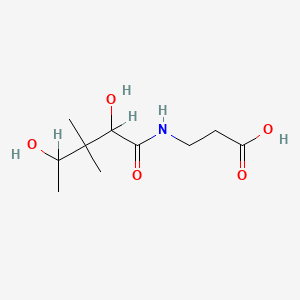
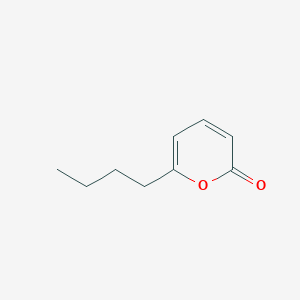
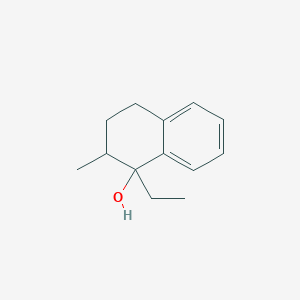
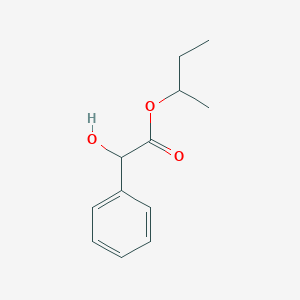
![1-Bromo-2-[(2-bromophenoxy)methyl]benzene](/img/structure/B14738885.png)
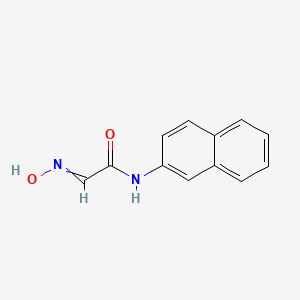
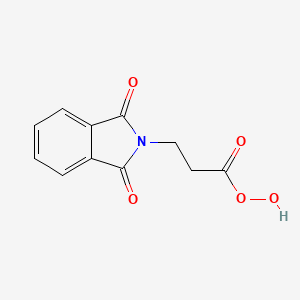

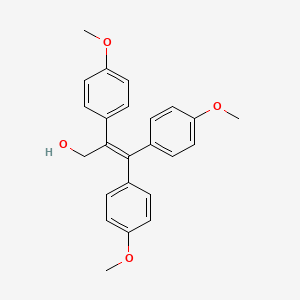
![N,N-Diethyl-4-[(E)-(4-iodophenyl)diazenyl]aniline](/img/structure/B14738925.png)
